2-(4-bromophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of bromophenoxy, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components. The bromophenoxy group can be synthesized through a bromination reaction of phenol, followed by etherification. The furan moiety is often introduced via a cyclization reaction involving furfural or other furan derivatives. The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenoxy group can be reduced to a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the furan and pyrazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE: Similar structure but with a different position of the pyrazole ring.
2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Chlorine instead of bromine.
2-(4-BROMOPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Thiophene ring instead of furan.
Uniqueness
The unique combination of bromophenoxy, furan, and pyrazole moieties in 2-(4-BROMOPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE provides it with distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14BrN3O3 |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C16H14BrN3O3/c17-12-3-5-13(6-4-12)23-11-16(21)19-15-7-8-18-20(15)10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21) |
InChI Key |
FIHIOBQDZFLORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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